molecular formula C12H17NO3 B058037 tert-Butyl N-(benzyloxy)carbamate CAS No. 79722-21-7

tert-Butyl N-(benzyloxy)carbamate

Cat. No. B058037
CAS RN: 79722-21-7
M. Wt: 223.27 g/mol
InChI Key: MZNBNPWFHGWAGH-UHFFFAOYSA-N
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Description

tert-Butyl N-(benzyloxy)carbamate is a chemical compound extensively studied for its potential in synthetic organic chemistry, particularly as a protective group for amines. Its utility spans various reactions, making it a valuable entity in chemical synthesis.

Synthesis Analysis

The synthesis of tert-Butyl N-(benzyloxy)carbamate involves chemoselective transformations, leveraging tert-butyldimethylsilyl carbamates derived from common amino protecting groups. Sakaitani and Ohfune (1990) demonstrate the conversion of N-tert-butoxycarbonyl (Boc) to N-benzyloxycarbonyl (Z) compounds via silyl carbamate intermediates, showcasing the compound's synthesis versatility (Sakaitani & Ohfune, 1990).

Molecular Structure Analysis

The molecular structure of tert-Butyl N-(benzyloxy)carbamate derivatives has been elucidated through crystallography, revealing a consistent pattern of intermolecular hydrogen bonding. Howie et al. (2011) describe layered structures formed by these compounds, highlighting their predictable structural motifs (Howie et al., 2011).

Chemical Reactions and Properties

This compound participates in a range of chemical reactions, acting as a precursor for further synthetic elaboration. Guinchard, Vallée, and Denis (2005) discuss its role in generating N-(Boc)-protected nitrones, exemplifying its utility in synthesizing key intermediates for organic synthesis (Guinchard, Vallée, & Denis, 2005).

Physical Properties Analysis

Research into the physical properties of tert-Butyl N-(benzyloxy)carbamate and its derivatives focuses on their behavior in various conditions. Studies like those by Sert et al. (2014), which involve vibrational frequency analysis and DFT studies, offer insights into the compound's stability and reactivity (Sert et al., 2014).

Chemical Properties Analysis

The chemical properties of tert-Butyl N-(benzyloxy)carbamate, such as reactivity towards nucleophiles and electrophiles, are critical for its applications in synthesis. Jasch, Höfling, and Heinrich (2012) elaborate on its versatility, highlighting nucleophilic substitutions and radical reactions that expand its utility in creating complex organic molecules (Jasch, Höfling, & Heinrich, 2012).

Scientific Research Applications

  • Metalation and Alkylation Studies : Tert-Butyl carbamate derivatives, including those with a benzyl group attached to nitrogen, have been studied for their metalation and alkylation properties. These processes are crucial for preparing α-functionalized α-amino silanes, which have applications in organic synthesis (Sieburth, Somers, & O'hare, 1996).

  • Transformation of Amino Protecting Groups : Tert-Butyl carbamates are used in the chemoselective transformation of amino protecting groups, such as N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z), into N-ester type compounds under mild conditions (Sakaitani & Ohfune, 1990).

  • Pd-Catalyzed Amidation : Palladium-catalyzed cross-coupling reactions involving tert-butyl carbamate and various aryl halides have been investigated, yielding desired compounds efficiently. This process is important in the field of organometallic chemistry (Qin et al., 2010).

  • Synthesis of Antioxidants : New antioxidants with hindered phenol groups have been synthesized using tert-butyl carbamate derivatives. These antioxidants are used for protecting polymers like polypropylene against thermal oxidation (Pan, Liu, & Lau, 1998).

  • Synthesis of Glycoconjugates : Tert-Butyl carbamates are involved in reactions under glycosylation conditions to produce anomeric 2-deoxy-2-amino sugar carbamates, useful in generating unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

  • Fluorescent Sensory Materials : Tert-Butyl carbazole derivatives have been used to synthesize benzothizole-modified carbazole derivatives for detecting volatile acid vapors. These materials exhibit strong blue emission and are useful in sensor technology (Sun et al., 2015).

  • Deprotection of tert-Butyl Carbamates : Aqueous phosphoric acid has been identified as an effective, environmentally benign reagent for the deprotection of tert-butyl carbamates. This finding is significant in synthetic organic chemistry, especially in the context of preserving the stereochemical integrity of substrates (Li et al., 2006).

Safety And Hazards

Tert-Butyl N-(benzyloxy)carbamate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

tert-butyl N-phenylmethoxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-15-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNBNPWFHGWAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352943
Record name tert-Butyl N-(benzyloxy)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-(benzyloxy)carbamate

CAS RN

79722-21-7
Record name tert-Butyl N-(benzyloxy)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tert-butyl N-(benzyloxy)carbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
KM Hoffmann, JS Kingsbury, NL March, Y Jang… - Molecules, 2022 - mdpi.com
The NIS synthetase family of enzymes responsible for the biosynthesis of siderophores is increasingly associated with bacterial virulence. Proteins in this class represent outstanding …
Number of citations: 2 www.mdpi.com
Y Liu, HK Jacobs, AS Gopalan - Tetrahedron, 2011 - Elsevier
… The representative procedure was followed using tert-butyl N-benzyloxy carbamate in place of 4 and 5-bromopentylphenyl sulfone as the alkylating reagent to give 2c′ as a colorless …
Number of citations: 23 www.sciencedirect.com
F Fages, B Bodenant, T Weil - The Journal of Organic Chemistry, 1996 - ACS Publications
Two pyrene-labeled hydroxylamines, 5-Bn and 5-Bz, O-protected with the benzyl and the benzoyl group, respectively, have been prepared for the generation of siderophore-based new …
Number of citations: 69 pubs.acs.org
U Ragnarsson, L Grehn - Accounts of Chemical Research, 1991 - ACS Publications
The classical method for synthesis of primary amines, which involves alkylation of potassium phthalimide followed by cleavage of the phthaloyl protecting group, was developed by …
Number of citations: 118 pubs.acs.org
I Kursula, S Partanen, AM Lambeir… - European Journal of …, 2001 - Wiley Online Library
The crystal structure of leishmania triosephosphate isomerase (TIM) complexed with 2‐(N‐formyl‐N‐hydroxy)‐aminoethyl phosphonate (IPP) highlights the importance of Asn11 for …
Number of citations: 55 febs.onlinelibrary.wiley.com
AK Salih, SJ Raheem, MD Garcia… - Inorganic …, 2022 - ACS Publications
Zirconium-89 has quickly become a favorite radionuclide among academics and clinicians for nuclear imaging. This radiometal has a relatively long half-life, which matches the …
Number of citations: 6 pubs.acs.org
D Palla, AI Antoniou, M Baltas, C Menendez, P Grellier… - Molecules, 2020 - mdpi.com
Malaria, despite many efforts, remains among the most problematic infectious diseases worldwide, mainly due to the development of drug resistance by Plasmodium falciparum. The …
Number of citations: 11 www.mdpi.com
S Rütschlin, T Böttcher - Chemistry–A European Journal, 2018 - Wiley Online Library
Macrocyclic and linear hydroxamate siderophores produced by NRPS‐independent siderophore (NIS; NRPS=nonribosomal peptide synthetase) synthetases are important in the …
V Devreux, J Wiesner, JL Goeman, J Van der Eycken… - researchgate.net
A series of fosmidomycin analogues featuring restricted conformational mobility has been synthesized and evaluated as inhibitors of 1-deoxy-D-xylulose-5-phosphate (DOXP) …
Number of citations: 0 www.researchgate.net
S Rütschlin, S Gunesch, T Böttcher - ACS Chemical Biology, 2018 - ACS Publications
Bacteria compete for ferric iron by producing siderophores, and some microbes engage in piracy by scavenging siderophores of their competitors. The macrocyclic hydroxamate …
Number of citations: 19 pubs.acs.org

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